Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-2-chloroanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(14-10-6-5-9-13(14)16)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBIPMFDAAJHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with glycine, 2-chlorobenzene, and phenylsulfonyl chloride.
Formation of Intermediate: Glycine is first reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(phenylsulfonyl)glycine.
Esterification: The intermediate N-(phenylsulfonyl)glycine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl N-(phenylsulfonyl)glycinate.
Substitution Reaction: Finally, the methyl ester is reacted with 2-chlorobenzene in the presence of a base such as sodium hydride to introduce the 2-chlorophenyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of glycine derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The phenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the 2-chlorophenyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Halogen Effects : Chlorine and bromine substituents (e.g., 2-chloro vs. 3-bromo) influence electronic properties and binding affinity in biological systems. Bromine’s larger atomic radius may enhance hydrophobic interactions.
- Sulfonyl Group Variation : Phenylsulfonyl groups confer rigidity and stability, whereas methylsulfonyl groups reduce steric hindrance, improving solubility.
- Aromatic Substitution: Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilic reactivity, critical in coupling reactions.
Physicochemical Properties
- Purity and Stability : Methyl N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycinate is manufactured at ≥97% purity, underscoring its reliability as an API intermediate.
- Thermal Properties : Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate (CAS: 333451-86-8) has a melting point of 291.75°C, reflecting high thermal stability.
Biological Activity
Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The presence of the chlorophenyl and phenylsulfonyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₃S |
| Molecular Weight | 329.79 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase, which is crucial in various physiological processes.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens.
- In Vitro Studies : The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL depending on the strain tested.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Research has indicated potential anticancer effects against various cancer cell lines.
- Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibited the proliferation of HeLa (human cervical cancer) and A549 (human lung adenocarcinoma) cells, with IC50 values reported at approximately 150 µg/mL.
- Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effects against resistant strains.
- Results : this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent in treating resistant infections.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxicity against human cancer cell lines.
- Results : The compound's ability to inhibit cell growth was confirmed through MTT assays, supporting further investigation into its use as a chemotherapeutic agent.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) |
|---|---|---|
| This compound | 32-128 | ~150 |
| Sulfanilamide | 64-256 | ~200 |
| Benzene sulfonamide | 128-512 | ~180 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via alkylation of glycine derivatives. For example, alkylation of 2-(2-chlorophenyl)glycine methyl ester with phenylsulfonyl chloride or sulfonamide precursors, followed by purification via recrystallization or column chromatography. Intermediates should be characterized using ¹H/¹³C NMR to confirm regiochemistry and HPLC (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Structural validation via X-ray crystallography (as in ) is critical for resolving stereochemical ambiguities, especially if chiral centers are present .
Q. How can researchers ensure the stability of this compound under varying experimental conditions?
- Methodology : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis). Monitor degradation via LC-MS to identify byproducts (e.g., hydrolysis of the methyl ester or sulfonamide bond). Use TGA/DSC to assess thermal stability. Store the compound at 0–6°C in inert atmospheres to prevent moisture absorption, as recommended for similar sulfonamide derivatives ( ).
Advanced Research Questions
Q. What strategies can optimize enantiomeric purity in the synthesis of this compound?
- Methodology : Utilize chiral resolving agents such as (+)-tartaric acid or (+)-10-camphorsulfonic acid ( ). Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry . For asymmetric synthesis, employ transition-metal catalysts (e.g., Pd or Cu) with chiral ligands to control stereochemistry. Computational modeling (e.g., DFT ) can predict energy barriers for racemization pathways .
Q. How do steric and electronic effects of the 2-chlorophenyl and phenylsulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform kinetic studies using UV-Vis spectroscopy or stopped-flow techniques to measure reaction rates with nucleophiles (e.g., amines, thiols). Compare with analogues lacking substituents (e.g., unsubstituted phenyl groups). Computational tools like Mulliken charge analysis or frontier molecular orbital (FMO) theory can quantify electronic effects. ’s crystal structure data (e.g., bond lengths/angles) may reveal steric hindrance from the 2-chlorophenyl group .
Q. What are the degradation pathways of this compound under photolytic conditions, and how can they be mitigated?
- Methodology : Expose the compound to UV light (254–365 nm) in a photoreactor and analyze degradation products via HRMS/MS . Identify reactive intermediates (e.g., free radicals) using EPR spectroscopy . Incorporate stabilizers like UV absorbers (e.g., TiO₂) or antioxidants (e.g., BHT) into formulations. Refer to photostability guidelines from ICH Q1B .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodology : Cross-validate data using multiple techniques:
- Melting Point : Compare DSC data with literature (e.g., reports 42–44°C for a structurally similar glycinate ester).
- Spectral Data : Replicate NMR experiments (e.g., DMSO-d₆ vs. CDCl₃ solvents) and benchmark against databases like SciFinder or Reaxys. Contradictions may arise from polymorphic forms, as seen in ’s crystal structure analysis .
Experimental Design Recommendations
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology : Design enzyme inhibition assays (e.g., fluorescence-based or colorimetric ) targeting sulfonamide-sensitive enzymes like carbonic anhydrase or proteases. Use molecular docking (e.g., AutoDock Vina) to predict binding modes, leveraging crystal structure data ( ) for receptor modeling. Validate results with surface plasmon resonance (SPR) to measure binding affinities .
Methodological Gaps and Future Directions
Q. What advanced spectroscopic techniques could elucidate the compound’s dynamic behavior in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
